molecular formula C18H21F2N3O2S B2783831 4-fluoro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide CAS No. 1049467-72-2

4-fluoro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide

Cat. No. B2783831
CAS RN: 1049467-72-2
M. Wt: 381.44
InChI Key: CXUVYBHRQUDNBQ-UHFFFAOYSA-N
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Description

The compound “4-fluoro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals .

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-fluoro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide in lab experiments is its potential as a therapeutic agent for various diseases. However, there are also several limitations to its use. For example, it may have off-target effects, and its mechanism of action is not fully understood. Additionally, its synthesis is a complex process that may limit its availability for research purposes.

Future Directions

There are several future directions for research on 4-fluoro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide. One direction is to further elucidate its mechanism of action and identify its molecular targets. Another direction is to optimize its synthesis to increase its availability for research purposes. Additionally, further studies are needed to evaluate its efficacy and safety in preclinical and clinical trials for various diseases. Finally, the development of novel analogs of this compound may lead to the discovery of more potent and selective therapeutic agents.

Synthesis Methods

The synthesis of 4-fluoro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide is a complex process that involves several steps. The first step involves the reaction of 2-fluorophenylpiperazine with ethylene oxide to form 2-(2-fluorophenyl)-N-(2-hydroxyethyl)piperazine. This intermediate is then reacted with p-toluenesulfonyl chloride to form the corresponding tosylate. The final step involves the reaction of the tosylate with 4-fluorobenzenesulfonamide to yield the desired product.

Scientific Research Applications

4-fluoro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide has been studied extensively for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and depression. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's disease research, it has been shown to improve cognitive function and reduce β-amyloid levels. In depression research, it has been shown to increase serotonin and norepinephrine levels in the brain.

properties

IUPAC Name

4-fluoro-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F2N3O2S/c19-15-5-7-16(8-6-15)26(24,25)21-9-10-22-11-13-23(14-12-22)18-4-2-1-3-17(18)20/h1-8,21H,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXUVYBHRQUDNBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNS(=O)(=O)C2=CC=C(C=C2)F)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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